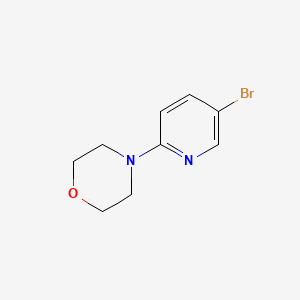

4-(5-Bromopyridin-2-yl)morpholine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(5-bromopyridin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJIYYDCYKUWNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450158 | |

| Record name | 4-(5-bromopyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200064-11-5 | |

| Record name | 4-(5-bromopyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-Bromopyridin-2-yl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Heterocyclic Chemistry

4-(5-Bromopyridin-2-yl)morpholine is a substituted pyridine (B92270), a class of aromatic heterocyclic compounds that are fundamental to organic chemistry. The pyridine ring, a six-membered ring containing one nitrogen atom, is a common motif in both natural products and synthetic compounds. The presence of a bromine atom at the 5-position of the pyridine ring is of particular strategic importance. Bromine is a versatile functional group that can be readily transformed through a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide range of aryl or heteroaryl substituents, enabling the systematic exploration of a compound's structure-activity relationship (SAR).

The morpholine (B109124) ring, a saturated six-membered heterocycle containing both oxygen and nitrogen atoms, is another key feature of the molecule. The morpholine moiety is frequently incorporated into drug candidates to improve their physicochemical properties. It can enhance aqueous solubility, improve metabolic stability, and act as a hydrogen bond acceptor, all of which are crucial for favorable pharmacokinetic profiles. The combination of the reactive bromopyridine unit and the property-enhancing morpholine ring makes this compound a highly valuable and sought-after building block in synthetic chemistry.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 200064-11-5 nih.gov |

| Molecular Formula | C9H11BrN2O nih.gov |

| Molecular Weight | 243.10 g/mol nih.gov |

| Appearance | Beige solid mdpi.com |

| Boiling Point | 354.5±42.0 °C (Predicted) uni.lu |

| Density | 1.499±0.06 g/cm3 (Predicted) uni.lu |

Significance As a Privileged Scaffold in Medicinal Chemistry

The term "privileged scaffold" is used in medicinal chemistry to describe a molecular framework that is capable of binding to multiple biological targets with high affinity. The morpholine (B109124) ring itself is widely regarded as a privileged structure. nih.gove3s-conferences.orgresearchgate.netnih.gov Its incorporation into drug molecules has been shown to bestow a range of desirable pharmacological properties. researchgate.net

The 2-morpholinopyridine substructure, present in 4-(5-Bromopyridin-2-yl)morpholine, is a key pharmacophore in a variety of biologically active compounds. This scaffold has been identified as a crucial component for potent and selective inhibitors of a range of protein kinases, which are important targets in cancer therapy. The morpholine oxygen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.

Furthermore, the bromine atom on the pyridine (B92270) ring serves as a convenient handle for synthetic elaboration, allowing chemists to readily generate libraries of analogues for biological screening. This ability to systematically modify the structure and explore its impact on biological activity is a cornerstone of modern drug discovery. The combination of a recognized pharmacophore with a versatile synthetic handle makes this compound a highly valuable starting material for medicinal chemistry programs.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Elucidation of Key Structural Features for Biological Activity

The biological activity of compounds incorporating the 4-(5-bromopyridin-2-yl)morpholine framework is a composite of the contributions from each of its constituent parts. The bromine atom, the pyridinyl core, and the morpholine (B109124) ring each play distinct and crucial roles in molecular recognition and interaction with biological targets.

The bromine atom at the 5-position of the pyridine (B92270) ring is a critical feature that can significantly influence the biological activity of the entire molecule. Its primary role extends beyond simply adding bulk or modifying lipophilicity; it can actively participate in target binding and modulate the electronic properties of the pyridine ring.

In the development of c-Jun N-terminal kinase (JNK) inhibitors, for instance, the introduction of a halogen at the C-5 position of a pyridine ring was found to be beneficial for potency. A study on 4-(pyrazol-3-yl)-pyridines revealed that introducing a chlorine atom at this position resulted in a twofold increase in inhibitory activity against JNK3 compared to the unsubstituted analog. nih.gov This suggests that a halogen, such as the bromine in this compound, can form favorable interactions, like halogen bonds, with the amino acid residues in a target's active site. The chemical reactivity of the molecule is also influenced by the bromine atom, which can partake in various nucleophilic substitution reactions, allowing for the synthesis of diverse derivatives. smolecule.com Furthermore, in the design of inhibitors for Mycobacterium tuberculosis, the 2-(5-bromopyridin-2-yl) moiety was incorporated into a tetrahydroisoquinoline scaffold, indicating its importance as a building block for bioactive compounds. nih.gov

The pyridine ring is a foundational heterocyclic scaffold in medicinal chemistry, largely due to its significant impact on the pharmacological profiles of drug candidates. nih.gov As a nitrogen-containing heterocycle, it is a common feature in numerous therapeutic agents and natural products. nih.gov

The morpholine ring is frequently employed in medicinal chemistry to enhance the drug-like properties of molecules. nih.govresearchgate.net It is considered a "privileged pharmacophore" because of its favorable metabolic, biological, and physicochemical characteristics, as well as its straightforward synthetic accessibility. nih.govnih.gov

The morpholine moiety can significantly contribute to molecular recognition and binding affinity. nih.govresearchgate.net Its oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom can also participate in interactions, although its basicity is relatively weak. researchgate.net In the design of mTOR inhibitors, for example, the oxygen atom of a morpholine-like substitution was proposed to form a hydrogen bond with the VAL2240 residue in the enzyme's active site. mdpi.com The morpholine ring typically adopts a stable chair conformation, which helps to position its substituents in a way that minimizes steric hindrance and optimizes interactions with a biological target. smolecule.com A large body of research has shown that incorporating a morpholine ring can increase potency and bestow desirable pharmacokinetic properties upon a compound. nih.govresearchgate.net

Positional and Substituent Effects on Biological Potency

Beyond the fundamental contributions of the core fragments, the potency and selectivity of these compounds can be further refined by exploring different substitution patterns on both the pyridine and morpholine rings.

The substitution pattern on the pyridine ring is a key determinant of biological activity. As noted, the presence of a halogen at the 5-position is often advantageous. The table below, derived from SAR studies on JNK3 inhibitors, illustrates how substitutions on a related pyridine core can impact potency.

| Compound ID | Pyridine Ring Substituent (at C-5) | JNK3 Inhibition IC₅₀ (nM) |

| 12 | H | 160 |

| 13 | Cl | 83 |

| Data sourced from a study on 4-(pyrazol-3-yl)-pyridine inhibitors, demonstrating the effect of halogen substitution. nih.gov |

This data clearly shows that the addition of a chlorine atom at the C-5 position enhances inhibitory potency. nih.gov Studies on other classes of compounds, such as N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, have also demonstrated that the position and nature of substituents on the pyridine ring have a direct impact on analgesic and anti-inflammatory activity. mdpi.com For instance, N-(5-methylpyridin-2-yl) and N-(pyridin-3-yl) derivatives showed particularly high efficacy in that study. mdpi.com This underscores the principle that even minor modifications to the pyridine ring can lead to significant changes in the pharmacological profile.

While the morpholine ring itself is a valuable component, modifications to its structure or its replacement with bioisosteric alternatives can also be a fruitful strategy for optimizing activity. The morpholine ring is often valued for its ability to improve pharmacokinetics. nih.gov

In a study of inhibitors for Mycobacterium tuberculosis, researchers explored variations of an N-methylpiperazine unit, a close structural relative of morpholine. nih.gov Replacing this heterocycle with other 6-membered rings was a key part of the SAR investigation, highlighting the importance of this region of the molecule for target binding. nih.gov Similarly, in the development of mTOR inhibitors, various substitutions were attached to the core scaffold via a morpholine-4-carbonyl chloride linker, indicating the utility of the morpholine nitrogen as a point for further chemical exploration. mdpi.com Research into morpholine bioisosteres aims to provide alternative structures that can mimic the favorable properties of morpholine while potentially offering advantages in terms of metabolic stability or synthetic accessibility. enamine.net

The table below shows data from a study on tetrahydroisoquinoline-based inhibitors, where different 6-membered heterocycles related to morpholine were evaluated.

| Compound ID | 8-Substituent (Morpholine Analog) | M. tb MIC (µg/mL) |

| 52 | N-methylpiperazine | 0.05 |

| 53 | 4-hydroxypiperidine (B117109) | 0.2 |

| 54 | Morpholine | >10 |

| 55 | Thiomorpholine (B91149) | 0.2 |

| Data sourced from a study on tetrahydroisoquinoline-based inhibitors, illustrating the impact of modifying the 6-membered heterocycle. nih.gov |

This data reveals that while N-methylpiperazine was optimal in this specific series, other related heterocycles like 4-hydroxypiperidine and thiomorpholine retained significant potency, whereas the direct morpholine substitution was less effective, demonstrating that subtle changes in this part of the molecule can have a dramatic effect on biological activity. nih.gov

Impact of Linker Chemistry in Conjugated Systems

Linker design plays a crucial role in modulating the stability of a conjugate in systemic circulation and the efficiency of payload release within the target tumor or cell. nih.gov Linkers are broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to be stable in the bloodstream but are broken down by specific conditions within the target cell, such as low pH in endosomes or the presence of specific enzymes like cathepsins, which are often overexpressed in cancer cells. researchgate.net For a conjugate utilizing the this compound scaffold, a cleavable linker, such as a peptide sequence or a pH-sensitive hydrazone, would ensure that the active component is released preferentially at the site of action, minimizing off-target toxicity. nih.govresearchgate.net

The structural characteristics of the linker, including its length, rigidity, and steric hindrance, are also key design parameters. nih.gov For instance, the conjugation site and the linker's steric bulk can directly influence the rate of payload release. nih.gov Modifications that introduce steric hindrance near a cleavable site can enhance the conjugate's stability in circulation. nih.gov Furthermore, the linker itself can impact the physicochemical properties of the entire conjugate. Incorporating elements like polyethylene (B3416737) glycol (PEG) within the linker can improve solubility and modify the pharmacokinetic profile. nih.gov

The point of attachment on the this compound core is another critical consideration. The bromine atom on the pyridine ring offers a site for synthetic modification, such as cross-coupling reactions, to attach a linker. This allows the morpholine and pyridine rings to act as a cohesive unit for target interaction, while the linker extends to the second functional part of the conjugate. The choice of linker chemistry must be carefully optimized to balance stability in circulation with efficient payload release in the target environment to achieve the desired therapeutic window. nih.gov

Ligand Efficiency and Druggability Assessment in SAR Campaigns

In modern drug discovery, Structure-Activity Relationship (SAR) campaigns are guided by a suite of metrics that assess not only the potency of a compound but also its "druggability" and potential for optimization. researchgate.netnih.gov Key among these are ligand efficiency (LE) and lipophilic ligand efficiency (LLE or LipE), which provide a measure of the binding energy per non-hydrogen atom and the potency relative to lipophilicity, respectively. The this compound scaffold possesses structural features that are highly relevant to these assessments.

The 5-bromopyridin-2-yl portion of the molecule provides a key interaction domain. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic ring system can participate in π-π stacking interactions with protein targets. The bromine atom, a halogen, can engage in halogen bonding—a specific and directional non-covalent interaction that can significantly enhance binding affinity and selectivity. However, the bromine atom also increases the lipophilicity of the compound, which can negatively impact LLE if not accompanied by a proportional increase in potency.

SAR studies on related scaffolds have shown that modifications to the aromatic ring, including the nature and position of halogen substituents, can dramatically influence biological activity. sci-hub.se An SAR campaign starting with this compound would systematically explore modifications to both the pyridine and morpholine rings to optimize potency and druggability metrics. For example, replacing the bromine with other groups or altering substitution patterns on the morpholine ring would be investigated. e3s-conferences.org

The following interactive table illustrates a hypothetical SAR exploration based on a scaffold containing this compound, demonstrating how modifications could impact key druggability parameters.

| Compound ID | Scaffold Modification | Potency (IC₅₀, nM) | Ligand Efficiency (LE) | Lipophilicity (cLogP) | Lipophilic Ligand Efficiency (LLE) |

| 1 | This compound (Parent) | 150 | 0.28 | 2.5 | 3.2 |

| 2 | Replace Bromine with Chlorine | 200 | 0.29 | 2.1 | 3.6 |

| 3 | Replace Bromine with Methyl | 500 | 0.25 | 2.3 | 2.9 |

| 4 | Add Methyl to Morpholine C-3 | 120 | 0.29 | 2.8 | 3.1 |

| 5 | Replace Pyridine with Pyrimidine | 80 | 0.31 | 2.0 | 4.1 |

Note: The data in this table is hypothetical and for illustrative purposes only, representing typical trends observed in medicinal chemistry SAR campaigns.

This analysis highlights the delicate balance required in molecular design. While the parent compound may have moderate potency, optimizing its efficiency metrics by modifying its structure is the central goal of an SAR campaign to produce a viable drug candidate. researchgate.netnih.gov

Biological and Pharmacological Investigations of 4 5 Bromopyridin 2 Yl Morpholine and Its Derivatives

In Vitro Pharmacological Profiling and Target Identification

The in vitro evaluation of compounds containing the morpholine (B109124) moiety has identified several key areas of pharmacological activity, primarily centered on enzyme inhibition.

Enzyme Inhibition Studies (e.g., Kinases, other relevant enzymes like mTOR/PI3K, SHP2 protein)

The morpholine scaffold is a key component in the design of various enzyme inhibitors, particularly those targeting protein kinases involved in cell signaling pathways critical to cancer proliferation.

Kinase and mTOR/PI3K Inhibition

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in human cancers, making it a prime target for therapeutic intervention. Dual inhibition of both PI3K and mTOR is considered a more effective strategy than targeting either kinase individually, as it can overcome feedback mechanisms that limit the efficacy of single-target agents.

Derivatives incorporating a morpholine ring have been central to the development of potent PI3K/mTOR inhibitors. For instance, a series of 2-morpholino-pyrimidine derivatives were optimized to identify potent dual PI3K/mTOR inhibitors. One such compound demonstrated significant inhibitory activity against Class I PI3K isoforms and mTOR, leading to the suppression of AKT phosphorylation in cellular assays.

Similarly, the morpholine group is a feature of complex heterocyclic compounds designed as kinase inhibitors. Studies on 2-morpholino-4-anilinoquinoline derivatives have shown they possess potent anticancer activity against liver cancer (HepG2) cells, with IC50 values in the low micromolar range. While the exact kinase targets for these quinoline (B57606) derivatives were not fully elucidated in the cited studies, the 4-anilinoquinoline scaffold itself is known to be a potent inhibitor of kinases like Protein Kinase Novel 3 (PKN3). The success of FDA-approved kinase inhibitors like Gefitinib, which contains a morpholine moiety, further underscores the importance of this group in kinase-targeted drug design.

| Compound | Target | Activity (IC50) | Cell Line |

|---|---|---|---|

| 2-morpholino-4-anilinoquinoline derivative (3d) | Antiproliferative | 8.50 µM | HepG2 |

| 2-morpholino-4-anilinoquinoline derivative (3c) | Antiproliferative | 11.42 µM | HepG2 |

| 2-morpholino-4-anilinoquinoline derivative (3e) | Antiproliferative | 12.76 µM | HepG2 |

SHP2 Protein Inhibition

The Src homology 2 domain-containing protein tyrosine phosphatase (SHP2) has emerged as a significant target in cancer therapy, as it is involved in cell growth and signaling pathways like the RAS-MAPK pathway. Inhibitors of SHP2 can be applied to cancers with receptor tyrosine kinase (RTK) mutations and may act synergistically with other kinase inhibitors. While extensive research has led to the development of potent allosteric SHP2 inhibitors, there is no specific data in the available literature linking 4-(5-bromopyridin-2-yl)morpholine or its direct derivatives to SHP2 inhibition.

Receptor Binding Assays (e.g., G-Protein Coupled Receptors)

G-protein-coupled receptors (GPCRs) are the largest family of membrane proteins and are the targets for a significant percentage of all FDA-approved drugs. The pharmacological tractability of GPCRs makes them a major focus of drug discovery. While the morpholine nucleus is present in compounds targeting various receptors, specific receptor binding data for this compound is not currently available. Studies on other morpholine derivatives have shown activity at receptors such as the histamine H3 receptor, suggesting that the morpholine scaffold can be incorporated into GPCR-targeted ligands. However, without direct experimental binding assays, the GPCR binding profile of this compound remains undetermined.

Interaction with Viral Proteins (e.g., SARS-CoV-2 spike-hACE2 protein)

The interaction between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (hACE2) receptor is the critical first step for viral entry into host cells, making it a key target for therapeutic intervention. Research efforts have focused on developing molecules, such as peptides or small molecules, that can disrupt this protein-protein interaction. To date, there is no published research indicating that this compound or its derivatives have been investigated for their ability to inhibit the SARS-CoV-2 spike-hACE2 interaction.

Cellular and Molecular Mechanisms of Action

The downstream cellular effects of bioactive compounds are dictated by their interaction with specific molecular targets. For derivatives related to this compound, the primary mechanisms elucidated involve the disruption of key signaling pathways and the induction of programmed cell death.

Modulation of Cellular Signaling Pathways

As established in enzyme inhibition studies, morpholine-containing derivatives frequently target the PI3K/Akt/mTOR pathway. Inhibition of PI3K and/or mTOR kinases blocks the transduction of signals that are crucial for cell growth, proliferation, and survival. The dual inhibition of PI3K and mTOR by certain morpholine derivatives leads to a potent suppression of this pathway, effectively blocking downstream events such as the phosphorylation of AKT and other effector proteins. This modulation of cellular signaling is a key mechanism behind the observed anti-proliferative effects of these compounds in cancer cell lines.

Induction of Apoptosis and Cell Cycle Modulation

A primary goal of many anticancer agents is to induce apoptosis (programmed cell death) and cause cell cycle arrest in rapidly dividing cancer cells. Research on compounds structurally related to this compound has demonstrated significant activity in these areas.

A study on 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ), a compound which shares the bromo-substituted heterocyclic and morpholine moieties, showed that it possesses significant antiproliferative and apoptotic activities against leukemia cell lines (L1210, HL-60, and U-937). BMAQ was found to induce cell death by apoptosis, as confirmed by DNA fragmentation analysis and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.

Similarly, studies on 2-morpholino-4-anilinoquinoline derivatives demonstrated that these compounds could induce cell cycle arrest at the G0/G1 phase in HepG2 liver cancer cells, thereby inhibiting their proliferation. Another related tetracyclic compound, 4-Morpholinopyrimido[4′,5′:4,5]selenolo(2,3-b)quinoline, was also shown to arrest the cell cycle and induce apoptosis in colon adenocarcinoma cells. These findings suggest that a key mechanism of action for this class of morpholine derivatives is the disruption of the cell cycle and the activation of the apoptotic machinery.

| Compound Class | Mechanism of Action | Effect | Reference |

|---|---|---|---|

| 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline | Induction of Apoptosis | DNA fragmentation, Caspase-3 activation | |

| 2-morpholino-4-anilinoquinolines | Cell Cycle Modulation | G0/G1 phase arrest | |

| 2-morpholino-pyrimidines | Signaling Pathway Modulation | Inhibition of PI3K/mTOR pathway |

Antimicrobial Action Mechanisms

Derivatives of this compound have been investigated for their potential to combat antimicrobial resistance, with studies pointing towards a multi-faceted mechanism of action. Certain morpholine-containing compounds, specifically 5-arylideneimidazolones, have been explored as antibiotic adjuvants. bohrium.comnih.gov Molecular modeling suggests that a probable mechanism for reversing multidrug resistance in Methicillin-resistant Staphylococcus aureus (MRSA) is through interaction with the allosteric site of penicillin-binding protein 2a (PBP2a). bohrium.comnih.gov

Furthermore, these derivatives have demonstrated the ability to inhibit multidrug efflux pumps, which are a common resistance mechanism in bacteria. bohrium.comnih.gov In real-time efflux assays using strains of Klebsiella aerogenes, certain morpholine derivatives were found to inhibit the AcrAB-TolC efflux pump by up to 90%. bohrium.com This "dual-action" capability—enhancing the efficacy of existing antibiotics like β-lactams and simultaneously inhibiting resistance mechanisms like efflux pumps—positions these compounds as promising candidates in the fight against multidrug-resistant pathogens. bohrium.comnih.gov

Preclinical Efficacy and Selectivity Studies

The antiproliferative properties of morpholine-containing compounds have been evaluated across various cancer cell lines, demonstrating significant cytotoxic potential. A series of morpholine-substituted quinazoline derivatives, for instance, showed notable activity against human lung carcinoma (A549), breast cancer (MCF-7), and neuroblastoma (SHSY-5Y) cell lines. rsc.org Two compounds in this series, designated AK-3 and AK-10, were particularly effective. rsc.org Mechanistic studies revealed that these compounds inhibit cell proliferation during the G1 phase of the cell cycle and induce cell death primarily through apoptosis. rsc.org

Another study focused on 2-morpholino-4-anilinoquinoline derivatives tested against the human liver cancer cell line (HepG2). rsc.org Compounds 3c, 3d, and 3e from this series displayed the highest activity, with compound 3e also being the most effective at inhibiting cell migration and adhesion, which are crucial processes in metastasis. rsc.org Similarly, a newly prepared quinazoline derivative, 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ), was shown to significantly decrease the cell number of L1210, HL-60, and U-937 leukemia cells in a dose-dependent manner by inducing apoptosis. nih.gov

Triazene-appended morpholine chalcones have also been synthesized and screened for anticancer activity. nih.gov One such compound displayed notable cytotoxicity against human breast cancer (MDA-MB-231) and colon cancer (SW480) cells, arresting the cell cycle at the G1 phase and inducing apoptosis through the intrinsic mitochondrial pathway involving the generation of reactive oxygen species (ROS). nih.gov

Antiproliferative Activity of Morpholine Derivatives

| Compound Series | Specific Compound | Cancer Cell Line | IC50 Value (μM) | Source |

|---|---|---|---|---|

| Morpholine Substituted Quinazolines | AK-3 | A549 (Lung) | 10.38 ± 0.27 | rsc.org |

| MCF-7 (Breast) | 6.44 ± 0.29 | rsc.org | ||

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | rsc.org | ||

| AK-10 | A549 (Lung) | 8.55 ± 0.67 | rsc.org | |

| MCF-7 (Breast) | 3.15 ± 0.23 | rsc.org | ||

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | rsc.org | ||

| 2-Morpholino-4-anilinoquinolines | 3c | HepG2 (Liver) | 11.42 | rsc.org |

| 3d | HepG2 (Liver) | 8.50 | rsc.org | |

| 3e | HepG2 (Liver) | 12.76 | rsc.org | |

| Triazene-Appended Morpholine Chalcones | Compound 22 | MDA-MB-231 (Breast) | 20 | nih.gov |

| SW480 (Colon) | 12.5 | nih.gov |

Derivatives containing the morpholine scaffold have shown significant promise as antimycobacterial agents. A series of 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides (compounds 5a-5j) were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv and clinical isolates resistant to streptomycin, isoniazid, rifampicin, and ethambutol. nih.gov The antimycobacterial activity was assessed using a luciferase reporter phage (LRP) assay, which measures the percentage reduction in relative light units (RLU). nih.gov

Within this series, compounds 5d and 5c were identified as the most potent against the H37Rv strain. nih.gov Interestingly, several other compounds (5a, 5f, 5h, 5g, and 5b) demonstrated greater activity against the multidrug-resistant clinical isolates compared to the standard H37Rv strain, highlighting their potential for treating resistant tuberculosis infections. nih.gov The inclusion of the morpholine ring is considered important for the observed antimicrobial activity. nih.gov

Research into morpholine derivatives has revealed their potential for broad-spectrum antimicrobial action against a variety of pathogens. mdpi.com In one study, several newly synthesized morpholine derivatives were tested against a panel of bacterial strains. One derivative exhibited a broad spectrum of action, showing high inhibitory activity against 82.83% of the bacterial strains tested, with inhibition zones ranging from 16 to 31 mm. Another derivative was active against 34.40% of the tested strains, with many of the sensitive strains being inhibited at a low minimum inhibitory concentration (MIC) of 3.125 mg/ml.

Further studies on 4-(5-aryl-2-furoyl)morpholines and their carbonothioyl analogues also confirmed antimicrobial activity, with some compounds showing high efficacy against Cryptococcus neoformans. researchgate.netpensoft.net Additionally, the complexation of a bis-morpholino/benzoimidazole-s-triazine ligand with Co(II) resulted in a compound with broad-spectrum antimicrobial action, showing good activity against B. subtilis, S. aureus, P. vulgaris, and E. coli, as well as antifungal activity, whereas the free ligand had limited or no effect. mdpi.com

Activity of a Morpholine Derivative Against Various Bacterial Strains

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/ml) | Source |

|---|---|---|---|

| Staphylococcus aureus ATCC 6538 | 29 | 3.125 | |

| Staphylococcus aureus ATCC 29213 | 29 | 3.125 | |

| Staphylococcus epidermidis ATCC 12228 | 28 | 3.125 | |

| Enterococcus faecalis ATCC 29212 | 21 | 3.125 | |

| Escherichia coli ATCC 25922 | 27 | 3.125 | |

| Pseudomonas aeruginosa ATCC 27853 | 25 | 3.125 |

Note: Data represents findings for one of the highly active morpholine derivatives tested.

Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Development

The evaluation of metabolic stability is a critical step in early-stage drug discovery, as it influences the pharmacokinetic profile of a compound. researchgate.net In vitro metabolic stability assays typically involve incubating a drug candidate with liver microsomes or hepatocytes from various species to monitor its rate of degradation. nuvisan.com These assays determine key parameters like the compound's half-life (t1/2) and intrinsic clearance (CLint). researchgate.netnuvisan.com

Specific studies on complex morpholine derivatives have provided insights into their metabolic profiles. For example, a morpholine-containing 5-arylideneimidazolone derivative demonstrated favorable safety towards the major drug-metabolizing enzyme CYP3A4 in vitro. nih.gov In another investigation, an mTOR kinase inhibitor featuring a tetrahydro-2H-pyran as a morpholine isostere displayed high metabolic stability against CYP1A1 degradation. nih.gov This compound was also found to be more stable than a first-in-class brain-penetrant mTOR inhibitor when assessed in a metabolic stability assay using human hepatocytes. nih.gov Such findings are advantageous for drug development, as higher metabolic stability can lead to improved bioavailability and a more favorable duration of action. researchgate.netnih.gov

In-Depth Analysis of this compound's Influence on Drug Absorption and Distribution Is Limited by Available Data

While the morpholine chemical moiety is a well-established pharmacophore in drug discovery, known for its potential to improve the pharmacokinetic properties of compounds, a detailed understanding of how this compound specifically impacts drug absorption and distribution pathways remains largely undocumented in publicly available scientific literature. Consequently, the creation of comprehensive data tables and detailed research findings on this particular compound is not feasible at this time.

The absorption of a drug into the bloodstream and its subsequent distribution to various tissues are critical determinants of its efficacy and safety. These processes are governed by a molecule's physicochemical properties, such as its solubility, lipophilicity, and ability to traverse biological membranes. The inclusion of a morpholine ring in a drug candidate's structure is often a strategic decision by medicinal chemists to favorably modulate these characteristics.

Once absorbed, a drug's distribution is influenced by its binding to plasma proteins and its ability to penetrate various tissues, including the brain. The blood-brain barrier (BBB) is a highly selective barrier that restricts the entry of many substances into the central nervous system. The physicochemical properties imparted by the morpholine moiety, such as its pKa and conformational flexibility, can play a significant role in a compound's ability to cross the BBB.

To quantitatively assess the absorption and distribution of a compound like this compound, researchers typically employ a variety of in vitro and in vivo studies.

Common in vitro models for assessing drug absorption include:

Caco-2 Permeability Assays: This widely used model utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelial barrier. The rate at which a compound crosses this monolayer provides an estimate of its potential for intestinal absorption. The apparent permeability coefficient (Papp) is a key parameter derived from this assay.

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. It provides a high-throughput method for predicting passive permeability.

For evaluating distribution, particularly into the brain, common methods include:

In vivo rodent studies: These studies involve administering the compound to rodents and measuring its concentration in both plasma and brain tissue at various time points. The brain-to-plasma concentration ratio (Kp) is a critical parameter that indicates the extent of brain penetration.

In situ brain perfusion techniques: This method allows for the direct measurement of the rate of drug transport across the BBB in a living animal, providing a more precise understanding of brain uptake.

Without access to published studies that have subjected this compound to these or similar experimental evaluations, any discussion of its specific impact on absorption and distribution pathways would be speculative. The generation of data tables with parameters such as Caco-2 Papp values or brain-to-plasma ratios for this compound is contingent on the availability of such dedicated research.

Computational Chemistry and Molecular Modeling of 4 5 Bromopyridin 2 Yl Morpholine

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like 4-(5-Bromopyridin-2-yl)morpholine) when bound to a biological target, typically a protein or enzyme. d-nb.info This method is central to modern drug discovery, helping to screen potential drug candidates and understand their mechanism of action at a molecular level. mdpi.com The morpholine (B109124) moiety is a common feature in many bioactive molecules, often improving pharmacokinetic properties and contributing to binding. researchgate.netmdpi.com

Docking simulations place the ligand into the binding site of a target protein and calculate a score, such as binding energy, which estimates the binding affinity. orientjchem.org For this compound, its structural features suggest it could be a valuable scaffold for developing inhibitors for various enzymes, such as kinases. smolecule.com

The simulation can reveal specific interactions that stabilize the ligand-protein complex, including:

Hydrogen Bonds: The morpholine oxygen and pyridine (B92270) nitrogen can act as hydrogen bond acceptors.

Hydrophobic Interactions: The aromatic pyridine ring can engage in hydrophobic interactions with nonpolar amino acid residues.

Halogen Bonds: The bromine atom can participate in halogen bonding, a specific non-covalent interaction.

The table below provides a hypothetical example of results from a docking study of a compound into a protein's active site.

Interactive Data Table: Hypothetical Molecular Docking Results

The following data is for a hypothetical ligand and protein and is for illustrative purposes only. It does not represent specific results for this compound.

| Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |

| Kinase XYZ | -8.2 | ASP-150 | Hydrogen Bond |

| LYS-88 | Hydrogen Bond | ||

| LEU-148 | Hydrophobic | ||

| TYR-85 | Pi-Stacking |

Identification of Key Intermolecular Interactions

The structural features of this compound, specifically the morpholine and brominated pyridine moieties, are crucial for its intermolecular interactions. The morpholine ring, a common pharmacophore in medicinal chemistry, plays a significant role in these interactions. cymitquimica.com

Hydrogen Bonding: The oxygen atom within the morpholine ring acts as a hydrogen bond acceptor. researchgate.netsci-hub.se This capability is a key factor in its interaction with biological targets. cymitquimica.comresearchgate.net The nitrogen atom in the morpholine ring can also participate in hydrogen bonding, contributing to its versatility as a building block in organic synthesis. cymitquimica.com

Hydrophobic Interactions: The brominated pyridine ring and the cyclic structure of the morpholine moiety can engage in hydrophobic interactions. researchgate.netsci-hub.se The electron-deficient nature of the morpholine ring may also allow it to participate in such interactions. researchgate.net The lipophilicity of the compound, influenced by these groups, is a critical determinant of its behavior in biological systems. cymitquimica.com

Theoretical studies suggest that the morpholine ring in similar structures typically adopts a chair conformation to minimize steric strain. The bulky bromopyridinyl substituent likely influences the equilibrium between axial and equatorial conformers, with the equatorial conformer being energetically favored.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.com These simulations are instrumental in understanding the dynamic nature of ligand-receptor interactions. mdpi.com

Analysis of Ligand-Receptor Complex Stability

MD simulations can be employed to assess the stability of the complex formed between this compound and its potential biological targets. By simulating the complex in a solvated environment, researchers can observe the conformational changes and interaction patterns over time. The stability of the complex is often evaluated by analyzing metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone. A stable RMSD trajectory throughout the simulation suggests a stable binding mode. nih.gov For instance, in studies of other inhibitors, stable RMSD values for ligand-protein complexes indicated a good fit within the binding pocket. nih.gov

Furthermore, the calculation of binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide a quantitative measure of the ligand-receptor complex stability.

Conformational Changes and Dynamic Behavior of Binding Sites

MD simulations provide critical insights into the conformational flexibility of both the ligand and the receptor's binding site upon complex formation. The binding of a ligand can induce conformational changes in the protein, which may be essential for its biological function. Similarly, the ligand itself may adopt different conformations to fit optimally within the binding site. For example, MD studies on sirtuin proteins have revealed that terminal regions can affect enzymatic activity by partially blocking the binding pocket. mdpi.com Understanding these dynamic changes is crucial for designing more effective and selective inhibitors.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics applies computational techniques to a range of problems in chemistry, including the analysis of large chemical datasets. irphouse.com QSAR modeling is a key area within cheminformatics that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov

Predictive Modeling for Biological Activity

QSAR models are developed using a dataset of compounds with known biological activities. These models can then be used to predict the activity of new, untested compounds like this compound. The development of a robust QSAR model involves selecting appropriate molecular descriptors that capture the physicochemical properties of the molecules and using statistical methods to correlate these descriptors with activity. nih.gov Successful QSAR models have been developed for various biological targets, demonstrating good predictive ability. nih.gov

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 243.10 g/mol |

| Molecular Formula | C₉H₁₁BrN₂O |

| Topological Polar Surface Area (TPSA) | 25.36 Ų |

| LogP | 1.6807 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 1 |

The data in this table is based on computational predictions. chemscene.com

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govpsu.edusemanticscholar.org Structure-based virtual screening, which utilizes the 3D structure of the target protein, is a common approach. nih.govsemanticscholar.org

Once a "hit" compound like this compound is identified, lead optimization strategies are employed to improve its properties, such as potency, selectivity, and pharmacokinetic profile. youtube.compatsnap.comnuvisan.com This iterative process involves making chemical modifications to the lead compound and evaluating the effects of these changes on its activity and other properties. youtube.comnih.gov Structural simplification is one such strategy aimed at reducing molecular complexity to improve synthetic accessibility and pharmacokinetic profiles. scienceopen.com Computational tools, including molecular docking and QSAR, play a crucial role in guiding these optimization efforts. patsnap.com

Advanced Applications and Future Research Directions

Role of 4-(5-Bromopyridin-2-yl)morpholine as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein target. The development of such probes from initial "hit" compounds to validated tools is a critical aspect of chemical biology. The structure of this compound, containing a bromine atom, a pyridine (B92270) ring, and a morpholine (B109124) group, makes it amenable to synthetic modifications for creating chemical probes.

For instance, the bromine atom can be functionalized to introduce reporter tags, such as fluorophores or biotin, or photo-affinity labels for target identification and validation studies. These modifications allow researchers to track the molecule's localization within cells, identify its binding partners, and elucidate its mechanism of action. Photo-affinity labeling, in particular, has been successfully used to identify the targets of hits from phenotypic screens by converting them into probes that covalently bind to their target upon UV irradiation. mdpi.com

Development of Novel Therapeutic Agents based on the this compound Scaffold

The this compound scaffold is considered a "privileged structure" in drug discovery. This term refers to molecular frameworks that are able to bind to multiple, unrelated protein targets, making them a fertile ground for the development of new drugs. mdpi.com The quinoline (B57606) and quinolinone scaffolds, which share structural similarities with the pyridine core of this compound, are well-known privileged structures that have yielded a wide variety of biologically active compounds. mdpi.com

Strategies for Drug Repurposing and Scaffold Hopping

Drug repurposing involves finding new therapeutic uses for existing drugs. While direct repurposing of this compound itself is not extensively documented, the principles of scaffold hopping are highly relevant. Scaffold hopping is a medicinal chemistry strategy aimed at discovering structurally novel compounds by modifying the central core of a known active molecule. nih.govpsu.edu This approach can lead to compounds with improved properties, such as enhanced potency, better pharmacokinetic profiles, or reduced side effects. psu.edu

For the this compound scaffold, hopping strategies could involve:

Heterocycle Replacements: Replacing the pyridine ring with other heterocycles to explore different binding interactions.

Ring Opening or Closure: Modifying the morpholine ring to alter the molecule's flexibility and physicochemical properties. nih.gov

Topology-Based Hopping: Designing entirely new backbones that maintain the key pharmacophoric features of the original molecule. nih.gov

An example of successful scaffold hopping is the development of the analgesic tramadol (B15222) from the opioid morphine, where ring opening led to a molecule with a distinct pharmacological profile. psu.edu

Design of Multi-Target Directed Ligands

Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple biological pathways. Multi-target directed ligands (MTDLs) are single molecules designed to interact with two or more targets simultaneously, offering a potentially more effective therapeutic approach than single-target drugs. nih.gov The this compound scaffold is an attractive starting point for designing MTDLs due to its privileged nature.

The design of MTDLs often involves combining pharmacophores from different drugs into a single hybrid molecule. nih.gov For instance, a derivative of this compound could be synthesized to incorporate features that allow it to inhibit both an enzyme and a receptor involved in a particular disease cascade. This strategy has been explored in the development of treatments for Alzheimer's disease, where compounds are designed to inhibit both cholinesterases and monoamine oxidases. nih.gov

Integration with High-Throughput Screening and Combinatorial Chemistry

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify those with activity against a specific biological target. chemrxiv.org Combinatorial chemistry complements HTS by enabling the rapid synthesis of large numbers of diverse molecules. semanticscholar.org The this compound scaffold is well-suited for both approaches.

Its chemical structure allows for the straightforward introduction of a wide variety of substituents at different positions, facilitating the creation of large and diverse chemical libraries. These libraries can then be screened using HTS to identify "hit" compounds with desired biological activities. The data generated from HTS can then be used to guide further optimization of the lead compounds. chemrxiv.org

Emerging Research Areas and Potential for New Applications

The versatility of the this compound scaffold suggests its potential application in a variety of emerging research areas. For example, derivatives of this compound could be investigated for their potential as:

Neuroprotective agents: Research into novel thiazolidin-4-one-1,3,5-triazine derivatives has shown promise in protecting against cerebral ischemia-reperfusion injury. nih.gov The this compound scaffold could be explored for similar neuroprotective effects.

Anticancer agents: Numerous studies have focused on developing multi-target anticancer agents from various scaffolds. nih.gov The ability to create MTDLs from the this compound core makes it a candidate for developing novel cancer therapies.

Anti-inflammatory agents: The development of FABP4/5 inhibitors based on a quinoline scaffold for anti-diabetic and anti-inflammatory applications highlights a potential avenue for derivatives of this compound. researchgate.net

The continued exploration of this scaffold through advanced synthetic methods, computational modeling, and biological screening will likely uncover new therapeutic opportunities.

Q & A

Basic: What are the optimal synthetic conditions for preparing 4-(5-Bromopyridin-2-yl)morpholine?

Methodological Answer:

The compound is synthesized via nucleophilic aromatic substitution using 5-bromo-2-chloropyridine and morpholine. Key parameters include:

- Reagents: Morpholine (1.05 equiv) and DIPEA (3.0 equiv) in DMF as the solvent .

- Temperature: Reaction at 120°C under nitrogen atmosphere for 4 hours .

- Workup: Precipitation by pouring the reaction mixture into ice water, followed by filtration and washing with water to yield a white solid (65% yield) .

- Characterization: Confirm purity via LRMS (ESI) m/z: 244.2 [M+H]⁺ and HPLC (>95% purity) .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR to identify morpholine ring protons (δ 3.6–3.8 ppm) and pyridine ring signals. Compare with analogs in to resolve splitting patterns .

- Mass Spectrometry: LRMS (ESI) confirms molecular ion peaks, while HRMS validates isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- HPLC: Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for derivatives?

Methodological Answer:

- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating proton-proton and proton-carbon couplings (e.g., distinguish morpholine CH₂ groups from pyridine protons) .

- Computational Modeling: Compare experimental ¹³C NMR shifts with DFT-calculated values (software: Gaussian or ORCA) to validate assignments .

- Isotopic Labeling: Synthesize deuterated analogs (e.g., CD₃-morpholine) to simplify splitting patterns in crowded regions .

Advanced: How to design experiments evaluating the role of bromine in pharmacological activity (e.g., kinase inhibition)?

Methodological Answer:

- Structural Analog Synthesis: Replace bromine with chlorine, iodine, or hydrogen to study halogen-dependent bioactivity .

- Kinase Assays: Use TR-FRET-based kinase inhibition assays (e.g., ADP-Glo™) to measure IC₅₀ values against target kinases (e.g., EGFR, JAK2) .

- Molecular Docking: Map bromine’s van der Waals interactions with kinase active sites (software: AutoDock Vina) to rationalize selectivity .

Basic: What purification strategies are effective post-synthesis?

Methodological Answer:

- Precipitation: Quench reaction in ice water to isolate crude product .

- Column Chromatography: Use silica gel with ethyl acetate/hexane (3:7) for impurities with similar polarity .

- Recrystallization: Optimize solvent (e.g., ethanol/water) to enhance crystal purity (>99%) .

Advanced: What mechanistic pathways dominate in nucleophilic substitution reactions involving this compound?

Methodological Answer:

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize transition states via dipole interactions, accelerating substitution .

- Base Role: DIPEA deprotonates morpholine, enhancing nucleophilicity, while scavenging HBr to prevent side reactions .

- Kinetic Studies: Monitor reaction progress via in-situ IR to detect intermediate formation (e.g., Meisenheimer complexes) .

Advanced: How to evaluate the impact of morpholine ring modifications on antimicrobial activity?

Methodological Answer:

- Structural Diversification: Synthesize analogs with piperazine, thiomorpholine, or N-methyl substitutions .

- MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- SAR Analysis: Correlate substituent electronegativity (Hammett σ values) with activity trends .

Basic: What storage conditions ensure long-term stability?

Methodological Answer:

- Temperature: Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation .

- Desiccants: Include silica gel packs to mitigate moisture-induced degradation .

- Light Protection: Use amber vials to avoid photolytic bromine loss .

Advanced: How to integrate computational modeling with experimental data for reactivity prediction?

Methodological Answer:

- Reactivity Descriptors: Calculate Fukui indices (nucleophilic/electrophilic sites) using DFT to predict regioselectivity in further reactions .

- MD Simulations: Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics (software: GROMACS) .

- Validation: Compare predicted vs. experimental yields for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced: What strategies address low yields in scale-up synthesis?

Methodological Answer:

- Continuous Flow Reactors: Improve heat/mass transfer for exothermic steps (e.g., bromine substitution) .

- Process Analytical Technology (PAT): Use in-line FTIR to monitor reaction progression and adjust parameters in real-time .

- Byproduct Analysis: Identify dimers or oligomers via LC-MS and optimize stoichiometry to suppress their formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.